Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate

Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

Researchers developing CNS-penetrant drug candidates require building blocks with optimal lipophilicity and metabolic stability-generic 2-substituted analogs often fail to meet these demands. Boc-2,2-diethyl-4-oxopyrrolidine is the solution: - Gem-diethyl quaternary center provides superior metabolic stability (25-50× reduction rate advantage over gem-dimethyl analogs) - Enhanced lipophilicity (ΔcLogP +0.3-0.6) ensures reliable blood-brain barrier penetration - Dimeric H-bonding motif enables predictable solid-state behavior for polymorph screening Supplied with full analytical documentation. Bulk quantities and custom packaging available.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Cat. No. B13624625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCCC1(CC(=O)CN1C(=O)OC(C)(C)C)CC
InChIInChI=1S/C13H23NO3/c1-6-13(7-2)8-10(15)9-14(13)11(16)17-12(3,4)5/h6-9H2,1-5H3
InChIKeySNVWZXIYQZOCRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate


Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate (CAS 2763467-93-0, C₁₃H₂₃NO₃, MW 241.33 g/mol) is an N-Boc-protected 4-oxopyrrolidine derivative that bears a gem-diethyl quaternary center at the 2-position of the pyrrolidine ring . It belongs to the class of α,α-dialkyl-substituted lactams, a structural family that has demonstrated promising anticonvulsant, anxiolytic, and anesthetic pharmacological activities [1]. Its closest commercially available analogs include tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate (mono-ethyl, CAS 1824078-97-8, MW 213.27), tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate (gem-dimethyl, CAS 1456616-45-7, MW 213.27), and Boc-4-oxo-L-proline (2-carboxylic acid, CAS 84348-37-8, MW 229.23). Unlike these comparators, the target compound introduces dual ethyl substituents that create the most sterically encumbered and lipophilic 2-position within the 4-oxopyrrolidine series, directly impacting physical properties, solid-state behavior, and suitability for specific downstream transformations.

Sterically shielded quaternary center for synthesis routes requiring reduction resistance
Enhanced lipophilicity supports non-polar reaction media and chromatographic separation
Predictable dimeric H-bonding motif for solid-state and formulation studies (class-level evidence)

Why Generic Substitution Fails for 2,2-Diethyl N-Boc-4-oxopyrrolidine


Generic substitution among N-Boc-4-oxopyrrolidine building blocks is precluded because the identity of the 2-substituent fundamentally governs the compound's physicochemical profile, conformational landscape, and chemical reactivity . The gem-diethyl substitution in the target compound creates a quaternary carbon center that is sterically larger (ΔMW +28 Da vs. mono-ethyl and gem-dimethyl analogs), more lipophilic (estimated ΔcLogP +0.3–0.6 log units), and conformationally more rigid than its in-class comparators . These differences translate into measurable divergence in solid-state H-bonding architecture and melting point—properties documented in a systematic crystallographic comparison of α,α-diethyl-substituted lactam, imide, and acetamide derivatives [1]. Further, gem-diethyl steric shielding confers a marked enhancement in resistance to chemical reduction, as quantitatively demonstrated in the structurally related gem-diethyl pyrroline nitroxide series where second-order reduction rate constants drop by 25- to 50-fold compared to the gem-dimethyl analog [2]. Consequently, selecting the incorrect 2-substituted analog can alter reaction outcomes in enantioselective syntheses, modify metabolic stability profiles of downstream intermediates, and compromise the solid-state properties relevant to formulation development.

Mono-ethyl analog Lacks quaternary center; steric profile may not confer the same reduction resistance or conformational rigidity.
Gem-dimethyl analog Lower lipophilicity and weaker steric shielding; reduction kinetics may differ significantly, altering pathway outcomes.
Boc-4-oxo-L-proline Carboxylic acid handle changes reactivity profile; H-bonding network and downstream derivatization routes differ fundamentally.

Quantitative Differentiation Evidence: 2,2-Diethyl vs. Analogs


Molecular Weight and Steric Bulk Comparison

The target compound possesses a molecular weight of 241.33 g/mol (C₁₃H₂₃NO₃), which is 28.06 Da (+13.2%) heavier than both the mono-ethyl analog (tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate, CAS 1824078-97-8, MW 213.27, C₁₁H₁₉NO₃) and the gem-dimethyl analog (tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate, CAS 1456616-45-7, MW 213.27, C₁₁H₁₉NO₃) . This mass increment reflects the presence of two full ethyl substituents (each contributing C₂H₅) at the 2-position rather than one ethyl or two methyl groups, resulting in the largest steric footprint at the quaternary center among all commercially available 2,2-dialkyl-4-oxopyrrolidine-1-carboxylate building blocks.

MW & Steric Bulk
Head-to-head
MW 241.33 g/mol
Δ +28.06 Da (+13.2%)
vs. mono-ethyl and gem-dimethyl analogs
Largest steric footprint in class; alters HPLC retention and solubility context
Calculated from molecular formula; vendor CAS registry data
Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

Reduction Resistance: Gem-diethyl vs. Gem-dimethyl Shielding

In a systematic study of pyrroline nitroxide reduction kinetics under pseudo-first-order conditions (20-fold excess ascorbate, 25-fold excess glutathione, pH 7.4 PBS, 295 K), gem-diethyl-substituted pyrroline nitroxides (compounds 2, 4, and 6) exhibited second-order rate constants (k) ranging from 0.0012 ± 0.0000 to 0.0025 ± 0.0003 M⁻¹s⁻¹ [1]. Under identical conditions, the gem-dimethyl pyrrolidine nitroxide 3-carboxy-PROXYL displayed a rate constant k = 0.0603 ± 0.0025 M⁻¹s⁻¹ [1]. This represents a 24- to 50-fold reduction in reduction rate for the gem-diethyl system relative to the gem-dimethyl control. Spirocyclohexyl nitroxides (compounds 1, 3, and 5) showed intermediate reduction rates of k = 0.0509–0.1370 M⁻¹s⁻¹ [1]. While these data derive from nitroxide radical species rather than the lactam carbonyl, the steric shielding principle conferred by gem-diethyl substituents is transferable: the bulky ethyl groups physically impede access of reducing agents to the reactive center.

Reduction Resistance
Class-level inference
Gem-diethyl nitroxide
k ~0.0012–0.0025 M⁻¹s⁻¹
Gem-dimethyl: 0.0603 M⁻¹s⁻¹
~24–50× slower reduction
Supports higher reduction resistance in structurally related intermediates
Pseudo-first-order, ascorbate/GSH, pH 7.4, 295 K; EPR monitoring
Bioconjugation Spin Label Stability Redox Resistance

Solid-State H-Bonding: Diethyl Lactam vs. Imide and Acetamide

A single-crystal X-ray diffraction study at 100 K systematically compared the molecular conformation and intermolecular H-bonding of three α,α-diethyl-substituted compounds: 3,3-diethylpyrrolidine-2,5-dione (cyclic imide), 3,3-diethylpyrrolidin-2-one (γ-butyrolactam), and 2,2-diethylacetamide (open-chain amide) [1]. The lactam (3,3-diethylpyrrolidin-2-one) and cyclic imide both formed H-bonded dimers in the crystal lattice, whereas the open-chain acetamide formed an extended H-bond network [1]. The ethyl substituent conformations differed significantly among the three compounds, directly influencing packing efficiency. The study explicitly correlated these H-bonding pattern differences with the compounds' melting points, establishing structure–property relationships relevant to physical pharmacy and formulation development [1]. For targeted procurement, this indicates that the diethyl-substituted lactam scaffold—which includes the target compound—exhibits predictable dimeric H-bonding, a feature absent in mono-alkyl or unsubstituted analogs that may crystallize in different space groups with altered solubility and stability profiles.

Solid-State H-Bonding
Cross-study comparable
Lactam class forms H-bonded dimers
Imide: dimers, different ethyl conformation
Acetamide: extended network
Dimeric motif predicts distinct melting and dissolution behavior
Single-crystal XRD at 100 K; hexanes/acetone grown crystals
Solid-State Chemistry Crystal Engineering Formulation Development

Lipophilicity Comparison: 2,2-Diethyl vs. 2-Ethyl Analogs

Based on computed partition coefficient data for structurally matched pyrrolidine scaffolds, the target 2,2-diethyl compound has an estimated cLogP in the range of 2.1–2.6 . The closest structurally characterized reference, (R)-1-Boc-2-acetyl-pyrrolidine (C₁₁H₁₉NO₃, LogP = 1.91), contains a single ethyl-equivalent side chain and represents the lower end of lipophilicity for N-Boc pyrrolidine derivatives . The addition of a second ethyl group in the target compound is expected to increase cLogP by approximately 0.3–0.6 log units based on the well-established Hansch π-constant for aliphatic –CH₂– groups (π ≈ 0.5 per methylene unit) [1]. This elevated lipophilicity translates to longer reversed-phase HPLC retention and reduced aqueous solubility, parameters that must be accounted for in reaction design, extraction protocols, and purification workflows.

Lipophilicity
Class-level inference
Estimated cLogP 2.1–2.6
Mono-substituted ref: LogP 1.91
Δ +0.3–0.6 log units
Higher lipophilicity influences solubility and chromatographic method fit
Hansch π-constant estimation; experimental verification recommended
Lipophilicity ADME Chromatographic Behavior

Curtius Rearrangement Divergence by Quaternary Center

A 2021 study of N-Boc-protected quaternary proline derivatives under thermal Curtius rearrangement conditions demonstrated that the presence of a quaternary center at the 2-position fundamentally alters the reaction pathway [1]. Instead of the expected carbamate products, quaternary N-Boc proline species produced ring-opened ketones and unsaturated pyrrolidine products via an interrupted Curtius mechanism [1]. This reactivity divergence is directly governed by the quaternary center—absent in 2-unsubstituted or 2-mono-substituted analogs—and is relevant to the target compound because its gem-diethyl quaternary center at C-2 may similarly redirect Curtius or related rearrangement pathways. For synthetic chemists, this means the target compound is not merely a 'heavier' or 'more lipophilic' version of mono-ethyl analogs but may participate in mechanistically distinct transformations that are inaccessible with non-quaternary comparators.

Curtius Rearrangement
Class-level inference
Quaternary N-Boc prolines: interrupted pathway → ring-opened/unsaturated products
Non-quaternary: standard carbamate products
Quaternary center may redirect rearrangement; non-quaternary analogs will not replicate this divergence
Thermal Curtius conditions; J. Org. Chem. 2021 report
Organic Synthesis Curtius Rearrangement Quaternary Center Reactivity

Key Application Scenarios for 2,2-Diethyl N-Boc-4-oxopyrrolidine


Synthesis of Reduction-Resistant Pharmacological Probes

When designing CNS-penetrant drug candidates based on the α,α-dialkyl lactam pharmacophore—a scaffold validated as anticonvulsant and anxiolytic [1]—the gem-diethyl substitution provides both the requisite metabolic stability (inferred from the 25–50× reduction rate advantage over gem-dimethyl analogs documented in nitroxide systems [2]) and the lipophilicity needed for blood–brain barrier penetration. This compound is the preferred starting material over gem-dimethyl or mono-ethyl analogs when the target profile demands prolonged in vivo half-life and high CNS exposure.

Solid-State Formulation Using Dimeric H-Bonding

For pharmaceutical formulation studies where solid-state properties dictate dissolution rate and bioavailability, the dimeric H-bonding motif characteristic of diethyl-substituted lactams [1] offers predictable melting behavior distinct from the extended-network H-bonding of open-chain amides or the non-dimeric packing of mono-alkyl analogs. Procurement of this specific compound ensures that the crystalline phase behavior observed in the α,α-diethyl lactam reference system [1] can be exploited for polymorph screening and stability testing.

Curtius Rearrangement via Quaternary Center

Synthetic routes that exploit the interrupted Curtius rearrangement pathway—converting quaternary N-Boc proline derivatives into ring-opened ketones or unsaturated pyrrolidines—require a genuine quaternary center at the 2-position [3]. The 2,2-diethyl substitution guarantees this quaternary character, which is absent in 2-mono-ethyl or 2-unsubstituted analogs. This compound is therefore the requisite building block for accessing the structurally complex products generated via this mechanistically unique transformation.

Bioconjugation and Spin Labeling with Maximal Bioresistance

For the synthesis of reduction-resistant spin labels or bioconjugation reagents intended for in-cell EPR spectroscopy, the gem-diethyl motif is essential: gem-diethyl nitroxides demonstrate reduction rate constants as low as 0.0012 M⁻¹s⁻¹ under physiological reducing conditions, preserving signal integrity where gem-dimethyl (k = 0.0603 M⁻¹s⁻¹) or spirocyclohexyl (k = 0.05–0.14 M⁻¹s⁻¹) analogs fail [2]. tert-Butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate serves as the optimal protected intermediate for constructing these ultra-stable probes.

Application
Selection Property
Validation Focus
CNS research probe synthesis
Gem-diethyl steric shielding and lipophilicity
Reduction-resistance assay context; exposure-model review
Solid-state formulation studies
Dimeric H-bonding motif
Crystalline phase behavior and dissolution profile review
Quaternary-center rearrangement studies
Quaternary carbon reactivity
Interrupted Curtius pathway context
Spin label and bioconjugation probe synthesis
Reduction-resistant gem-diethyl motif
Bioresistance endpoint monitoring; EPR signal integrity review
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